molecular formula C18H22N4O3 B2518580 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1172727-23-9

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2518580
CAS No.: 1172727-23-9
M. Wt: 342.399
InChI Key: VSUCNCYBWMQJRQ-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic core with methyl substituents at the 1- and 5-positions and a 6-oxo group. The 3-position is functionalized with a propanamide linker bearing a 4-methoxyphenyl moiety.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-11-10-14-16(21-22(2)17(14)20-18(11)24)19-15(23)9-6-12-4-7-13(25-3)8-5-12/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUCNCYBWMQJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)CCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of 302.33 g/mol. The structure features a tetrahydro-pyrazolo-pyridine core linked to a propanamide moiety and a methoxyphenyl group. The presence of nitrogen in the heterocyclic ring enhances its interaction potential with biological targets.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Pyrazolo[3,4-b]pyridines have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and are effective against various pathogens .
  • Analgesic Effects : The compound has been investigated for its analgesic properties, showing promise in pain relief applications through modulation of pain pathways .
  • Anti-inflammatory Properties : Research indicates that pyrazolo[3,4-b]pyridine derivatives can reduce inflammation by inhibiting specific inflammatory mediators .
  • CNS Activity : Some studies suggest anxiolytic and antidepressant-like effects in animal models, indicating potential for treating mood disorders .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing 3-methyl-1-phenyl-1H-pyrazolo-5-amine with activated carbonyl compounds.
  • Microwave-Assisted Techniques : These methods enhance yield and reduce reaction times significantly .
  • One-Pot Syntheses : Simplifying the process by combining multiple steps into one reaction vessel to improve efficiency .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

  • Inhibition of Phosphodiesterase (PDE) : Research on similar pyrazolo compounds has demonstrated potent inhibition of PDE enzymes involved in inflammatory responses. For example, one derivative showed an IC50 value as low as 0.44 µM against human eosinophil PDE .
  • Animal Model Studies : In vivo studies have shown that certain pyrazolo derivatives significantly reduce eosinophil and neutrophil responses in models of airway obstruction .
  • Structure-Activity Relationship (SAR) : Investigations into various substituents on the pyrazolo ring have elucidated how modifications can enhance or diminish biological activity .

Comparative Table of Biological Activities

Activity Type Reported Effects References
AntimicrobialEffective against various pathogens
AnalgesicPain relief modulation
Anti-inflammatoryReduction of inflammatory mediators
CNS ActivityAnxiolytic and antidepressant-like effects

Scientific Research Applications

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide exhibits a range of biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the development of anti-inflammatory drugs .
  • Anticancer Potential : Research indicates that derivatives of pyrazolo compounds have shown promise in inhibiting the proliferation of cancer cell lines such as K562 and MCF-7. The structural modifications can enhance their efficacy against various cancer types .

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

  • Drug Development : Due to its potential anti-inflammatory and anticancer activities, it serves as a lead compound for the development of new therapeutic agents.
  • Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound with specific biological targets. These studies are vital for optimizing the structure for enhanced biological activity .
  • Functionalization : The presence of multiple functional groups in its structure allows for further derivatization to improve solubility and bioavailability.

Case Studies and Research Findings

Several case studies have explored the applications and efficacy of this compound:

StudyFocusFindings
Study 1Anti-inflammatory activityDemonstrated potential as a 5-lipoxygenase inhibitor through molecular docking simulations .
Study 2Anticancer propertiesShowed significant inhibition of K562 cell proliferation; further optimization needed for clinical application .
Study 3Synthesis methodsHighlighted microwave-assisted synthesis as an efficient route for producing high yields of the compound.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights critical distinctions between the target compound and its closest analog from the evidence:

Compound Name Core Substituents Propanamide Substituent Molecular Formula Molecular Weight Notable Properties
Target : N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide 1,5-dimethyl, 6-oxo 4-methoxyphenyl Not provided Not provided Likely enhanced solubility due to methoxy group
Analog : N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide 1,4-dimethyl, 6-oxo Phenylsulfonyl C₁₇H₂₀N₄O₄S 376.4 Higher polarity due to sulfonyl group

Substituent Effects on Properties

  • Methyl Position : The 1,5-dimethyl configuration in the target compound vs. 1,4-dimethyl in the analog may influence ring conformation and intermolecular interactions. For example, steric hindrance near the 5-position could affect binding affinity in biological systems.
  • Propanamide Substituents: 4-Methoxyphenyl (Target): The electron-donating methoxy group increases lipophilicity compared to polar groups but may enhance solubility in polar aprotic solvents.

Broader Context of Heterocyclic Analogues

  • Imidazo[1,2-a]pyridine Derivatives: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit distinct electronic profiles due to their nitro and cyano substituents.
  • Triazolothiadiazoles : emphasizes that alkyl/aryl substituents on heterocycles modulate lipophilicity and bioactivity. This supports the hypothesis that the target compound’s 4-methoxyphenyl group balances solubility and membrane permeability.

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